delta-Valerolactone

Catalog No.
S8051002
CAS No.
26354-94-9
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Valerolactone

CAS Number

26354-94-9

Product Name

delta-Valerolactone

IUPAC Name

oxan-2-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2

InChI Key

OZJPLYNZGCXSJM-UHFFFAOYSA-N

SMILES

C1CCOC(=O)C1

Canonical SMILES

C1CCOC(=O)C1

5-valerolactone is the simplest member of the class of delta-lactone that is tetrahydro-2H-pyran substituted by an oxo group at position 2. It derives from a hydride of an oxane.
delta-valerolactone is a natural product found in Aspalathus linearis and Clerodendrum mandarinorum with data available.

Bio-based Platform Chemical

Delta-Valerolactone is a valuable platform chemical derived from renewable resources. Research explores its production from biomass sources like cellulosic materials and fermentation processes [1]. This focus on renewable resources aligns with efforts towards sustainable chemistry practices.

[1] Production of Levulinic Acid and Valerolactones from Cellulosic Biomass ()

Precursor for Biodegradable Polymers

Delta-Valerolactone can be polymerized to form poly(delta-valerolactone) (PDVL), a biodegradable polyester. Research into PDVL and its copolymers investigates their potential applications in areas like packaging materials, drug delivery systems, and tissue engineering due to their biodegradability and biocompatibility [2, 3].

[2] Biodegradable Polyesters for Biomedical Applications: A Review ()

[3] Poly(δ-valerolactone) or poly(DVR): A Promising Biodegradable Polymer for Advanced Applications ()

Delta-Valerolactone is a cyclic ester, specifically a lactone, with the molecular formula C₅H₈O₂. It is characterized by a five-membered ring structure, which includes four carbon atoms and one oxygen atom. Delta-Valerolactone is primarily used as a chemical intermediate in the synthesis of polyesters, particularly poly(delta-valerolactone), which is known for its biodegradable properties and potential applications in various fields, including medicine and materials science .

Natural Occurrence

Delta-Valerolactone can be found in certain plants, such as Aspalathus linearis and Clerodendrum mandarinorum, indicating its natural presence in some ecosystems .

, primarily involving ring-opening polymerization. This process can be catalyzed by different agents, including N-heterocyclic carbenes and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The polymerization mechanism involves the activation of the lactone ring to form long-chain polyesters .

Additionally, delta-Valerolactone can react with alcohols to form esters and can be involved in condensation reactions leading to larger oligomers or polymers .

Research indicates that delta-Valerolactone exhibits low toxicity and has potential biological activity. Its derivatives are being explored for their biocompatibility and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds . The compound's ability to degrade into non-toxic products further enhances its appeal in sustainable chemistry.

There are several methods for synthesizing delta-Valerolactone:

  • Catalytic Dehydrogenation: Delta-Valerolactone can be synthesized from 1,5-pentanediol through catalytic dehydrogenation over multiple catalysts at controlled temperatures ranging from 260°C to 350°C. This method can achieve high purity levels of over 98% .
  • Ring-Opening Polymerization: Utilizing catalysts like N-heterocyclic carbenes or TBD facilitates the efficient polymerization of delta-Valerolactone into poly(delta-valerolactone) under mild conditions .
  • Biological Synthesis: Some studies suggest that enzymatic processes may also be employed for the synthesis of delta-Valerolactone from renewable resources, although this area is still under exploration .

Delta-Valerolactone has a wide range of applications:

  • Polymer Production: It serves as a precursor for poly(delta-valerolactone), which is used in biodegradable plastics and fibers.
  • Solvent: Due to its solvent properties, it is utilized in various chemical processes.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Studies on delta-Valerolactone have focused on its interactions with various catalysts during polymerization. For instance, the use of N-heterocyclic carbenes has been shown to enhance the efficiency of ring-opening polymerization by activating alcohol co-initiators, leading to improved control over molecular weight and polymer structure . Additionally, kinetic studies have provided insights into the reaction mechanisms involved in its polymerization processes .

Delta-Valerolactone shares structural similarities with other lactones but exhibits unique properties that differentiate it from them:

CompoundStructure TypePolymerizationUnique Features
Gamma-ButyrolactoneFour-membered lactoneNon-polymerizingLower strain energy; stable coiled conformations
Epsilon-CaprolactoneSix-membered lactonePolymerizingHigher molecular weight potential; used in high-performance polymers
Beta-ButyrolactoneFive-membered lactoneNon-polymerizingSimilar structure but less reactive than delta-valerolactone

The key distinction lies in delta-Valerolactone's ability to undergo polymerization efficiently due to its higher strain energy compared to gamma-butyrolactone and beta-butyrolactone, which do not exhibit similar reactivity under standard conditions .

Physical Description

Liquid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

UNII

14V1X9149L

Related CAS

26354-94-9

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
2H-Pyran-2-one, tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-23-2023
Li et al. A circular polyester platform based on simple gem-disubstituted valerolactones. Nature Chemistry, DOI: 10.1038/s41557-022-01077-x, published online 7 November 2022

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